molecular formula C10H9NO5 B8766021 Methyl 2-acetyl-6-nitrobenzoate

Methyl 2-acetyl-6-nitrobenzoate

Cat. No.: B8766021
M. Wt: 223.18 g/mol
InChI Key: NLBKVERSPJQWRH-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-nitrobenzoate (CAS 61940-22-5) is a nitroaromatic ester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.175 g/mol . Its structure features a methyl ester group at position 1, an acetyl substituent at position 2, and a nitro group at position 6 on the benzene ring (Figure 1). This compound is synthesized via methyl esterification of 2-methyl-6-nitrobenzoyl chloride, achieving yields up to 100% under optimized conditions . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro and acetyl groups, which enhance reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 2-acetyl-6-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-6(12)7-4-3-5-8(11(14)15)9(7)10(13)16-2/h3-5H,1-2H3

InChI Key

NLBKVERSPJQWRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Methyl 2-Formyl-6-Nitrobenzoate (CAS 142314-70-3)
  • Structural Difference : Replaces the acetyl group with a formyl (–CHO) group.
  • Impact: The formyl group increases electrophilicity compared to the acetyl group, making it more reactive in nucleophilic additions.
  • Safety : Requires stringent handling (e.g., oxygen administration if inhaled) due to higher toxicity risks compared to the acetyl analog .
b) Ethyl 2-Acetyl-6-Nitrobenzoate (CAS 1057676-83-1)
  • Structural Difference : Ethyl ester (–OCH₂CH₃) replaces the methyl ester (–OCH₃).
  • Impact : The ethyl group increases hydrophobicity, altering solubility in polar solvents. This modification may enhance bioavailability in lipid-rich environments but reduces reaction rates in aqueous-phase syntheses .
c) 2-Methyl-6-Nitrobenzoic Anhydride (CAS 434935-69-0)
  • Structural Difference : Anhydride linkage replaces the ester group.
  • Impact : The anhydride exhibits higher reactivity in polymerization and acylation reactions but is less stable under ambient conditions, requiring inert storage environments .

Substituent Position Isomers

a) Methyl 5-Methyl-2-Nitrobenzoate (CAS 20587-30-8)
  • Structural Difference : Methyl and nitro groups are at positions 5 and 2, respectively (vs. 2 and 6 in the target compound).
  • Impact : The meta-substituted nitro group reduces resonance stabilization, lowering thermal stability and reactivity in electrophilic substitutions .
b) Methyl 2-Methoxy-6-Nitrobenzoate (CAS 77901-52-1)
  • Structural Difference : Methoxy (–OCH₃) replaces the acetyl group.
  • Impact : The electron-donating methoxy group deactivates the ring, diminishing reactivity in nitration and halogenation reactions compared to the acetyl derivative .

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